molecular formula C15H24 B1215545 Cedrene CAS No. 68608-32-2

Cedrene

Cat. No. B1215545
CAS RN: 68608-32-2
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-UHFFFAOYSA-N
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Description

Cedrene is a naturally occurring sesquiterpene, responsible for the earthy, sweet, and woody scent of cedarwood, juniper, and cypress trees . It is also found in plants, including Cannabis sativa . This compound is used in the beauty and personal care industry due to its natural aroma and skin-loving actions . It has been used within the food industry due to its mildly sweet taste and organic flavor . This compound has anti-inflammatory, antimicrobial, analgesic, and anti-cancer qualities .


Synthesis Analysis

This compound represents a very complex tricyclic sesquiterpene . There are several syntheses reported for this ring system . Some strategic bond cleavages are shown as broken lines in Figure 8.1 . The first alkylation set in motion the steric outcome of the remaining steps . A p-alkylation of phenolate gave the spiro ring . The key for success in this scheme is the prior formation of bond ‘d’ followed by the formation of the ‘b’ bond .


Molecular Structure Analysis

This compound has a tricyclic structure with three cyclohexane rings . This results in this compound being classified as a tricyclic sesquiterpene . The structure’s complex nature is responsible for its stability and the unique scent it imparts to cedarwood oil .


Chemical Reactions Analysis

This compound reacts rapidly with O3 . High molecular weight (HMW) products formed in the early stages of the oxidation have structures consistent with aldol condensation products, peroxyhemiacetals, and esters . The size-dependent distributions of HMW products in the SOA, as well as the effects of stabilized Criegee intermediate (SCI) scavengers on HMW products and particle formation, confirm that HMW products and reactions of SCI play a crucial role in early stages of particle formation .


Physical And Chemical Properties Analysis

This compound has a chemical formula of C15H24 . It has a molar mass of 204.357 g·mol−1 . The density of this compound is 0.932 g/mL at 20 °C . It has a boiling point of 261–262 °C .

Scientific Research Applications

Quantification in Biological Systems

  • Pharmacokinetics in Rats : A study by Hong et al. (2013) developed a GC-MS/MS method for quantifying α-cedrene in rat plasma. This method was crucial for pharmacokinetic studies, revealing α-cedrene's behavior in the body post-administration (Hong et al., 2013).

Synthetic Approaches

  • Total Synthesis of Cedrene : Kerr et al. (2001) achieved a formal total synthesis of α- and β-cedrene. This work is significant for understanding the synthetic pathways and potential scalable production of this compound (Kerr et al., 2001).

Pharmacokinetics and Distribution

  • Absorption and Disposition in Rats : A study by Kim et al. (2015) focused on the absorption, metabolism, and pharmacokinetics of α-cedrene in rats. This research is vital for understanding how α-cedrene behaves in biological systems, which can inform its potential therapeutic uses (Kim et al., 2015).

Microbial Conversion

  • Allylic Oxidation by Rhodococcus : Research by Takigawa et al. (1993) discovered a novel allylic oxidation of α-cedrene by a Rhodococcus strain. This microbial conversion is important for potential biotechnological applications (Takigawa et al., 1993).

Potential Therapeutic Applications

  • Anti-Obesity Effects : Tong et al. (2018) found that α-cedrene protects rodents from high-fat diet-induced adiposity. This study suggests α-cedrene's potential as an anti-obesity agent (Tong et al., 2018).

Impact on Muscle Mass and Strength

  • Enhancement of Skeletal Muscle Mass : Another study by Tong et al. (2018) demonstrated that α-cedrene increases skeletal muscle mass and strength. This discovery is significant for potential treatments against muscle atrophy (Tong et al., 2018).

Spectroscopic Studies

  • Raman Effect of this compound : Matsuno and Han (1935) studied the Raman spectrum of this compound. These spectroscopic studies are crucial for understanding this compound's molecular structure (Matsuno & Han, 1935).

Environmental Applications

  • Soil Barrier Against Termites : Maistrello et al. (2001) assessed this compound as a soil treatment to disrupt termite tunneling behavior. This suggests its potential use in pest control (Maistrello et al., 2001).

Interaction with Plants

  • Root Development in Arabidopsis : A study by Li et al. (2021) showed that this compound from Trichoderma guizhouense modulates Arabidopsis root development. This interaction is critical for understanding plant-microbe signaling (Li et al., 2021).

This compound in Natural Product Synthesis

  • Alkene–Arene Meta-Photocycloaddition Reaction : Chappell and Russell (2006) reviewed natural product syntheses using the alkene–arene meta-photocycloaddition reaction, highlighting the synthesis of α-cedrene. This review underscores the versatility of this compound in synthetic chemistry (Chappell & Russell, 2006).

Socio-Environmental Integration

  • Hydropower Facilities : Harby et al. (2017) discussed the integration of hydropower facilities by CEDREN (Centre for Environmental Design of Renewable Energy), focusing on environmental and societal impacts. This study provides insight into sustainable energy production and its socio-environmental aspects (Harby et al., 2017).

Molecular Rearrangements

  • Rearrangements in Superacids : Polovinka et al. (1995) explored the rearrangements of α-cedrene in superacids, providing insights into its molecular behavior under extreme conditions (Polovinka et al., 1995).

Safety and Hazards

Cedrene may be fatal if swallowed and enters airways . It causes mild skin irritation . It is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid release to the environment . If swallowed, immediately call a POISON CENTER/doctor . Do NOT induce vomiting . If skin irritation occurs, get medical advice/attention .

properties

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAQOCYXUMOFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859378
Record name Cedr-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68608-32-2, 11028-42-5, 469-61-4
Record name Terpenes and Terpenoids, cedarwood-oil
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Record name Cedrene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cedrene
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Record name [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Record name Juniperus deppeana Steud. (Cupressaceae)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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